molecular formula C17H30O B15175777 4-Isobornyl-2-methylcyclohexan-1-ol CAS No. 97337-87-6

4-Isobornyl-2-methylcyclohexan-1-ol

Cat. No.: B15175777
CAS No.: 97337-87-6
M. Wt: 250.4 g/mol
InChI Key: OOBZYUQQRNJAAN-UHFFFAOYSA-N
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Description

4-Isobornyl-2-methylcyclohexan-1-ol is a chemical compound with the molecular formula C17H30O and a molecular weight of 250.4 g/mol. It is also known by its IUPAC name, 2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol. This compound is characterized by its unique structure, which includes a bicyclic heptane ring fused to a cyclohexanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobornyl-2-methylcyclohexan-1-ol typically involves the reaction of isobornyl chloride with 2-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of isobornyl acetate in the presence of a palladium catalyst. This method offers high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isobornyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Isobornyl-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isobornyl-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Isobornyl-2-methylcyclohexan-1-ol can be compared with other similar compounds, such as:

    Isoborneol: Similar structure but lacks the methyl group on the cyclohexanol ring.

    Camphor: A bicyclic ketone with a similar core structure but different functional groups.

    Menthol: A monoterpenoid with a similar cyclohexanol ring but different substituents.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

97337-87-6

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C17H30O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h11-15,18H,5-10H2,1-4H3

InChI Key

OOBZYUQQRNJAAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1O)C2CC3CCC2(C3(C)C)C

Origin of Product

United States

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